

Molecular weight and formula of 2-Fluoro-5-methoxypyridine

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Compound of Interest

Compound Name: 2-Fluoro-5-methoxypyridine

Cat. No.: B146139

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An In-Depth Technical Guide to **2-Fluoro-5-methoxypyridine**: Properties, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of **2-Fluoro-5-methoxypyridine**, a heterocyclic building block of increasing importance in the fields of medicinal chemistry and materials science. Designed for researchers, synthetic chemists, and drug development professionals, this document synthesizes core chemical data, proven synthetic methodologies, and field-specific applications to provide a comprehensive resource for leveraging this versatile compound.

Introduction: The Strategic Value of Fluorinated Pyridines

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity.^{[1][2]} The pyridine scaffold, a ubiquitous motif in pharmaceuticals, offers a robust framework for constructing biologically active molecules.^{[1][3]} **2-Fluoro-5-methoxypyridine** (CAS No. 136888-79-4) emerges as a particularly valuable reagent by combining these two powerful concepts.

This compound features a pyridine ring substituted with a fluorine atom at the 2-position and a methoxy group at the 5-position. This specific arrangement imparts a unique electronic profile and reactivity pattern, making it a sought-after intermediate for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapies.^{[1][4]}

A Note on Isomeric Specificity: It is critical to distinguish **2-Fluoro-5-methoxypyridine** from its common isomer, 5-Fluoro-2-methoxypyridine (CAS No. 51173-04-7). While structurally similar, their distinct substitution patterns lead to different reactivity and applications. This guide focuses exclusively on the 2-Fluoro-5-methoxy isomer.

Core Chemical and Physical Properties

A thorough understanding of a compound's physical properties is fundamental to its effective use in experimental design, ensuring proper handling, storage, and reaction setup. The key identifiers and properties of **2-Fluoro-5-methoxypyridine** are summarized below.

Property	Value	Source(s)
IUPAC Name	2-Fluoro-5-methoxypyridine	^[5]
CAS Number	136888-79-4	^{[5][6]}
Molecular Formula	C ₆ H ₆ FNO	^{[4][5][6]}
Molecular Weight	127.12 g/mol	^{[4][5][6]}
Appearance	Colorless to pale yellow liquid	^[7] (Analog)
Purity Specification	≥98%	^[6]
Storage Conditions	Inert atmosphere, 2-8°C	^[5]

Note: Some physical data, such as boiling point and density, are not readily available for this specific isomer and are often predicted or extrapolated from related structures.

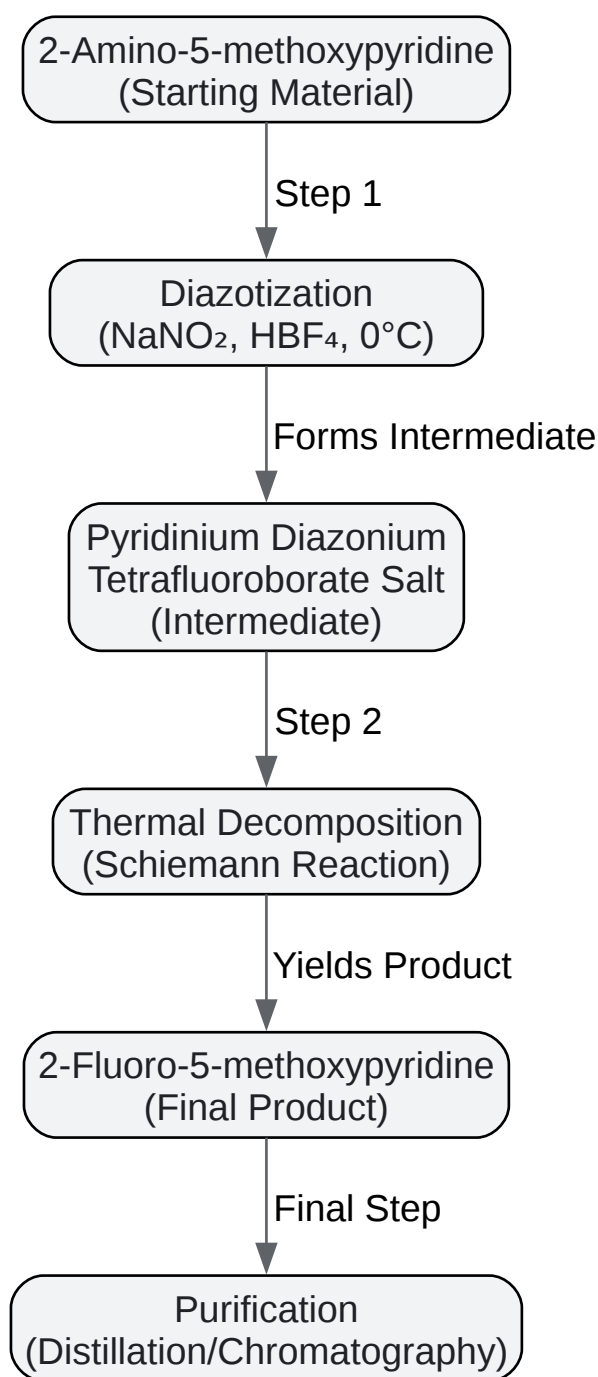
Synthesis and Mechanistic Rationale

The synthesis of substituted pyridines often involves multi-step sequences. A common strategy for producing fluorinated pyridines is through diazotization followed by a Schiemann reaction or

by nucleophilic aromatic substitution on a suitably activated precursor. While a specific, peer-reviewed synthesis for **2-Fluoro-5-methoxypyridine** is not detailed in the provided results, a plausible and widely practiced route can be constructed from 2-Amino-5-methoxypyridine.

Conceptual Synthetic Workflow

The diagram below illustrates a logical workflow for the synthesis of the target compound.



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Caption: Conceptual workflow for the synthesis of **2-Fluoro-5-methoxypyridine** via the Balz-Schiemann reaction.

Detailed Experimental Protocol (Representative)

This protocol is a representative example based on established chemical transformations for this class of compounds.[8]

Objective: To synthesize **2-Fluoro-5-methoxypyridine** from 2-Amino-5-methoxypyridine.

Materials:

- 2-Amino-5-methoxypyridine
- Tetrafluoroboric acid (HBF₄, 48% in H₂O)
- Sodium nitrite (NaNO₂)
- Diethyl ether
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate

Procedure:

- Diazotization:
 - In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-Amino-5-methoxypyridine (1.0 eq) in tetrafluoroboric acid at 0°C.
 - Causality: The strong, non-nucleophilic acid protonates the amino group and serves as the source of the tetrafluoroborate counter-ion. Low temperature is critical to prevent the premature decomposition of the diazonium salt.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the internal temperature below 5°C.

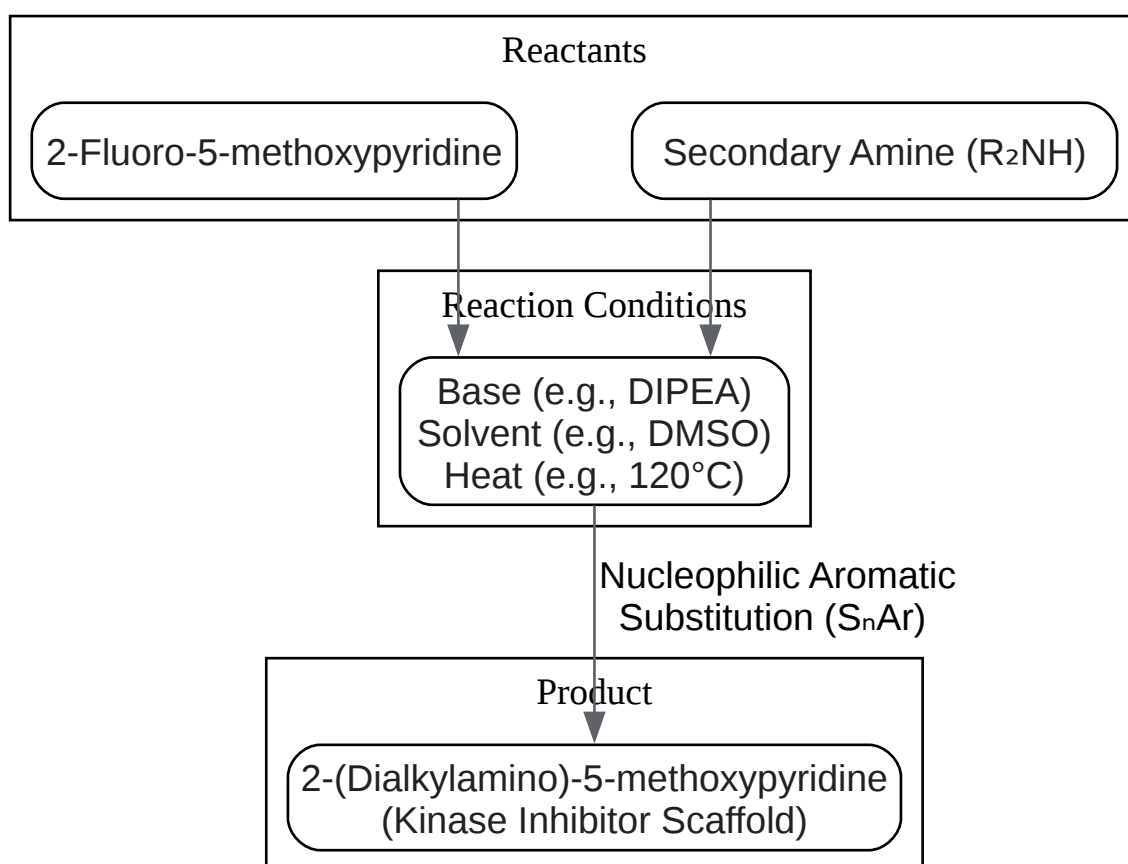
- Causality: Sodium nitrite is the diazotizing agent. A slight excess ensures complete conversion of the starting amine.
- Stir the resulting slurry at 0°C for 1 hour. The formation of a precipitate (the diazonium tetrafluoroborate salt) should be observed.
- Schiemann Reaction:
 - Filter the precipitated diazonium salt and wash it with cold diethyl ether.
 - Carefully heat the isolated salt under vacuum. The decomposition will be evidenced by the evolution of nitrogen and boron trifluoride gas.
 - Causality: This is the core Balz-Schiemann reaction, where thermal decomposition of the diazonium tetrafluoroborate introduces the fluorine atom onto the aromatic ring.
 - The crude product is collected via distillation from the reaction mixture.
- Work-up and Purification:
 - Dissolve the collected distillate in diethyl ether.
 - Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any residual acid) and brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
 - Purify the resulting crude oil by vacuum distillation or column chromatography to yield pure **2-Fluoro-5-methoxypyridine**.

Reactivity and Application in Medicinal Chemistry

The synthetic utility of **2-Fluoro-5-methoxypyridine** is governed by the electronic properties of its substituents. The fluorine atom at the C2 position is highly electron-withdrawing, making this position susceptible to nucleophilic aromatic substitution (S_NAr). This reactivity is a cornerstone of its application as a building block.

Case Study: Synthesis of a Kinase Inhibitor Precursor

Substituted pyridines are key components of many kinase inhibitors. The following protocol demonstrates how **2-Fluoro-5-methoxypyridine** can be used in a typical S_NAr reaction to couple with a secondary amine, a common step in pharmaceutical synthesis.



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Caption: Workflow for a typical S_NAr reaction using **2-Fluoro-5-methoxypyridine**.

Protocol: Nucleophilic Aromatic Substitution with Piperidine

- Reaction Setup:
 - To a solution of **2-Fluoro-5-methoxypyridine** (1.0 eq) in dimethyl sulfoxide (DMSO), add piperidine (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

- Causality: DMSO is a polar aprotic solvent that accelerates S_NAr reactions. Piperidine acts as the nucleophile. DIPEA is a non-nucleophilic base used to scavenge the HF generated during the reaction, driving it to completion.
- Reaction Execution:
 - Heat the reaction mixture to 120°C and stir for 12-18 hours, monitoring progress by TLC or LC-MS.
 - Causality: Heat is required to overcome the activation energy for the substitution on the electron-rich pyridine ring.
- Work-up and Purification:
 - After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
 - Purify the crude residue by flash column chromatography to yield the desired 2-(piperidin-1-yl)-5-methoxypyridine product.

Safety, Handling, and Disposal

As with any active chemical reagent, proper safety protocols are mandatory when handling **2-Fluoro-5-methoxypyridine**.

- Hazard Identification: The compound is classified as a flammable liquid and vapor. It is harmful if swallowed or inhaled and causes skin and serious eye irritation. It may also cause respiratory irritation.^{[4][9][10]}
- Personal Protective Equipment (PPE): Always use in a well-ventilated area or fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.^{[9][11][12]}
- Handling and Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and ignition sources.^{[5][9]} The compound should be stored under an

inert atmosphere.[5]

- First Aid Measures:
 - Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[9][11]
 - Skin Contact: Wash off with soap and plenty of water.[11]
 - Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[9][11]
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water.[11]
 - In all cases of exposure, consult a physician immediately.[11]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[11]

Conclusion

2-Fluoro-5-methoxypyridine is a high-value chemical intermediate with significant applications in modern drug discovery and fine chemical synthesis. Its unique electronic properties, conferred by the 2-fluoro and 5-methoxy substituents, provide a versatile handle for constructing complex molecular scaffolds through reactions like nucleophilic aromatic substitution. By understanding its core properties, synthetic routes, and reactivity, researchers can effectively integrate this potent building block into their discovery programs, paving the way for the development of novel therapeutics and materials.

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References

- 1. nbino.com [nbino.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. benchchem.com [benchchem.com]
- 4. 2-Methoxy-5-fluoropyridine | 51173-04-7 [chemicalbook.com]
- 5. 136888-79-4|2-Fluoro-5-methoxypyridine|BLD Pharm [bldpharm.com]
- 6. calpaclab.com [calpaclab.com]
- 7. agrochemx.com [agrochemx.com]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
- 10. 2-Fluoro-6-methoxypyridine | C₆H₆FNO | CID 14296367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. capotchem.cn [capotchem.cn]
- 12. fishersci.com [fishersci.com]
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